molecular formula C12H22N2O4 B036002 trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester CAS No. 1217774-23-6

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Cat. No.: B036002
CAS No.: 1217774-23-6
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-IUCAKERBSA-N
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Description

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as 4-amino-1-boc-piperidine have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) . Therefore, it’s possible that this compound may also target the HIV-1 reverse transcriptase enzyme.

Pharmacokinetics

Its molecular weight (25832 ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to higher temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group in piperidine followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

    Trans-4-Boc-Amino-piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Trans-4-Boc-Amino-piperidine-3-carbinol: Similar structure but with an alcohol group instead of a methyl ester.

Uniqueness: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a methyl ester functionality. This dual functionality allows it to be used in a variety of synthetic applications, providing a versatile building block for the synthesis of more complex molecules .

Biological Activity

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester (Boc-APC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the context of enzyme inhibitors and receptor antagonists.

  • Molecular Formula : C_{13}H_{21}N_{1}O_{3}
  • Molecular Weight : 259.32 g/mol
  • Structure : The compound features a Boc (tert-butyloxycarbonyl) protected amino group, a piperidine ring, and a carboxylic acid methyl ester moiety, which contributes to its reactivity and biological interactions.

Boc-APC is utilized primarily in the study of enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to modulate various biological pathways, making it a valuable tool in pharmacological research. For instance, similar compounds have been identified as potent inhibitors of hepatitis C virus (HCV) replication by targeting assembly stages of the viral life cycle .

Biological Applications

  • Enzyme Inhibition : Boc-APC has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in viral replication, which could lead to therapeutic applications against viral infections .
  • Antimicrobial Activity : Recent studies indicate that Boc derivatives exhibit antimicrobial properties. In particular, Boc-containing compounds have shown enhanced activity against various bacterial strains when conjugated with other bioactive molecules .

Case Studies

  • HCV Inhibition : A study demonstrated that derivatives of 4-aminopiperidine, including Boc-APC analogs, effectively inhibited HCV replication with EC50 values ranging from 2.09 μM to 2.57 μM without significant toxicity .
  • Antimicrobial Activity : Another study explored the antimicrobial effects of Boc-conjugated compounds against Gram-positive and Gram-negative bacteria. The results showed zones of inhibition between 9 mm and 12 mm, comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
This compoundBoc-protected amino group with methyl esterEnzyme inhibitor; potential antiviral activity
4-AminopiperidineSimilar piperidine structure without Boc protectionPotent HCV inhibitor
Trans-4-Boc-Amino-piperidine-3-carbinolHydrolyzed form of Boc-APCReduced activity compared to methyl ester form

Pharmacokinetics

The pharmacokinetic profile of Boc-APC is influenced by environmental factors such as pH and temperature. Its stability is optimal at recommended storage conditions (28°C), which can affect its efficacy in biological systems. The compound's solubility and permeability are critical for its bioavailability, particularly when utilized in drug formulations.

Properties

IUPAC Name

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650679
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217774-23-6
Record name Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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